molecular formula C90H127N27O12 B549175 Omiganan CAS No. 204248-78-2

Omiganan

Cat. No. B549175
M. Wt: 1779.1 g/mol
InChI Key: MVPAMLBUDIFYGK-BHDRXCTLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Omiganan, also known as MBI-226, is a synthetic, linear, 12 amino acid, cationic peptide analog of indolicidin . It is being developed as a topical gel for the prevention of catheter-associated infections .


Synthesis Analysis

Omiganan is a synthetic analog of indolicidin, an antimicrobial peptide (AMP) derived from bovine neutrophil granules . It has been found to exhibit high antistaphylococcal and antibiofilm potential . Furthermore, its analog with a reversed sequence (retro-omiganan) was found to display enhanced activity against a variety of pathogens .


Chemical Reactions Analysis

Omiganan has been found to exhibit high antistaphylococcal and antibiofilm potential . Its analog with a reversed sequence (retro-omiganan) was found to display enhanced activity against a variety of pathogens . The study also found that counterion exchange can improve the antistaphylococcal activity of AMPs .


Physical And Chemical Properties Analysis

Omiganan is a solid substance . Its molecular formula is C92H128F3N27O14 and its molecular weight is 1893.17 . It is used for R&D purposes and is not intended for medicinal, household, or other uses .

Scientific Research Applications

Antimicrobial Activity

Omiganan, a cationic antimicrobial peptide, has demonstrated significant activity against a range of pathogens. Its efficacy extends to various fungal pathogens, including Candida spp. and molds like Aspergillus, which are responsible for catheter-associated infections (Fritsche et al., 2008). Additionally, omiganan has been effective in skin colonization models, showing potent activity against gram-positive and gram-negative bacteria and yeasts (Rubinchik et al., 2009).

Atopic Dermatitis Treatment

Omiganan has shown potential in treating atopic dermatitis. A study found that topical omiganan application in patients with mild to moderate atopic dermatitis led to improvements in local objective SCORing Atopic Dermatitis index and morning itch, as well as a shift from lesional to nonlesional skin microbiota (Niemeyer-van der Kolk et al., 2020).

Activity Against Resistant Bacteria

Omiganan has been tested against various strains of Staphylococcus aureus, including vancomycin-tolerant, -intermediate, and -resistant strains, demonstrating potent activity regardless of the resistance mechanism (Fritsche et al., 2008).

Broad-Spectrum Antimicrobial Properties

Omiganan pentahydrochloride is noted for its wide-spectrum activity against both gram-positive and gram-negative bacteria and fungi. Its mode of action includes disrupting bacterial cytoplasmic membranes (Omiganan Pentahydrochloride, 2020).

Enhancing Interferon Responses

Omiganan has been shown to enhance interferon responses to endosomal Toll‐Like Receptor ligands in human peripheral blood mononuclear cells, suggesting its potential in treating virus-driven diseases (Grievink et al., 2020).

Synergistic Effects with Other Treatments

In studies involving healthy volunteers, omiganan enhanced the inflammatory response to imiquimod, a TLR7 agonist, supporting its evaluation in combination therapies for viral skin diseases (Niemeyer-van der Kolk et al., 2020).

Interaction with Bacterial Membranes

Omiganan's interaction with bacterial and mammalian membrane models was studied, providing insights into its mechanism of action at the membrane level and its potential protective role against bacterial cell walls (Melo & Castanho, 2007).

Safety And Hazards

Omiganan should be handled with care to avoid dust formation. It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H127N27O12/c1-5-51(4)75(92)85(127)113-68(41-50(2)3)80(122)109-67(32-18-38-102-90(98)99)79(121)114-71(44-54-48-105-62-27-12-8-23-58(54)62)86(128)116-39-19-34-74(116)84(126)112-70(43-53-47-104-61-26-11-7-22-57(53)61)82(124)115-72(45-55-49-106-63-28-13-9-24-59(55)63)87(129)117-40-20-33-73(117)83(125)111-69(42-52-46-103-60-25-10-6-21-56(52)60)81(123)110-66(31-17-37-101-89(96)97)78(120)108-65(30-16-36-100-88(94)95)77(119)107-64(76(93)118)29-14-15-35-91/h6-13,21-28,46-51,64-75,103-106H,5,14-20,29-45,91-92H2,1-4H3,(H2,93,118)(H,107,119)(H,108,120)(H,109,122)(H,110,123)(H,111,125)(H,112,126)(H,113,127)(H,114,121)(H,115,124)(H4,94,95,100)(H4,96,97,101)(H4,98,99,102)/t51-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPAMLBUDIFYGK-BHDRXCTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N8CCCC8C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H127N27O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174370
Record name Omiganan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1779.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omiganan

CAS RN

204248-78-2
Record name Omiganan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204248782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omiganan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06610
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Omiganan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OMIGANAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618SLL9VBS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Omiganan
Reactant of Route 2
Omiganan
Reactant of Route 3
Omiganan
Reactant of Route 4
Omiganan
Reactant of Route 5
Omiganan
Reactant of Route 6
Omiganan

Citations

For This Compound
1,220
Citations
MN Melo, D Dugourd… - Recent patents on anti …, 2006 - ingentaconnect.com
… Omiganan is the most advanced molecule in the front line of clinical applications of antimicrobial peptides. The mode and site of action of omiganan … application of omiganan. The in vitro …
Number of citations: 101 www.ingentaconnect.com
T Niemeyer‐van der Kolk, S Assil… - Clinical and …, 2020 - Wiley Online Library
Omiganan (OMN; a synthetic cationic peptide) and imiquimod (IMQ; a TLR7 agonist) have synergistic effects on interferon responses in vitro. The objective of this study was to translate …
Number of citations: 16 ascpt.onlinelibrary.wiley.com
E Rubinchik, D Dugourd, T Algara, C Pasetka… - International journal of …, 2009 - Elsevier
… The antimicrobial activity of omiganan 1% gel was rapid, with a 2.7 log 10 … and antifungal activities of omiganan 1% gel. In conclusion, omiganan gels have been demonstrated to be …
Number of citations: 121 www.sciencedirect.com
HS Sader, KA Fedler, RP Rennie… - Antimicrobial agents …, 2004 - Am Soc Microbiol
… activity of omiganan pentahydrochloride against recent clinical isolates of bacteria and Candida. We also evaluated the bactericidal activity of omiganan … In summary, omiganan …
Number of citations: 172 journals.asm.org
A Javia, A Misra, H Thakkar - International Journal of Pharmaceutics, 2022 - Elsevier
… Moreover, Omiganan liposomal gel demonstrated … by Omiganan liposomal gel compared to Omiganan gel and lotion-based formulations. The present study confirms that Omiganan …
Number of citations: 11 www.sciencedirect.com
D Żyrek, A Wajda, P Czechowicz, J Nowicka… - Antibiotics, 2021 - mdpi.com
… This study focuses on a comparison of the efficacy of Omiganan and fluconazole alone and in combination against Candida strains isolated from BSIs. The obtained results are …
Number of citations: 9 www.mdpi.com
TR Fritsche, PR Rhomberg, HS Sader… - Journal of …, 2008 - academic.oup.com
… Omiganan pentahydrochloride is a cidal cationic peptide with a … We evaluated the spectrum and potency of omiganan … expand the analysis of omiganan activity against prevalent Gram-…
Number of citations: 76 academic.oup.com
T Niemeyer‐van der Kolk… - Clinical and …, 2020 - Wiley Online Library
… Omiganan is an indolicidin analog with … omiganan once daily in 36 patients with mild to moderate atomic dermatitis. Patients were randomized to apply topical omiganan 1%, omiganan …
Number of citations: 27 ascpt.onlinelibrary.wiley.com
MN Melo, MARB Castanho - Biochimica et Biophysica Acta (BBA) …, 2007 - Elsevier
Omiganan pentahydrochloride (ILRWPWWPWRRK-NH 2 ·5Cl) is an antimicrobial peptide currently in phase III clinical trials. This study aims to unravel the mechanism of action of this …
Number of citations: 77 www.sciencedirect.com
TR Fritsche, PR Rhomberg, HS Sader… - Antimicrobial agents …, 2008 - Am Soc Microbiol
Omiganan, a bactericidal and fungicidal cationic peptide being developed as a topical gel for prevention of catheter-associated infections, inhibited commonly occurring fungal …
Number of citations: 58 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.